molecular formula C14H10BrNO2S B015598 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene CAS No. 166888-26-2

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene

Cat. No.: B015598
CAS No.: 166888-26-2
M. Wt: 336.21 g/mol
InChI Key: FHZITBUKQUYRFS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is an organic compound that features a thiophene ring substituted with bromomethyl and phthalimidomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene typically involves the bromination of 5-(phthalimidomethyl)thiophene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form thiophene-S,S-dioxides, which have applications in organic electronics.

    Reduction Reactions: The phthalimidomethyl group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or Rozen’s reagent (HOF·CH3CN) are used for oxidation. These reactions are conducted at low temperatures to prevent over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous conditions to avoid side reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: The major product is thiophene-S,S-dioxide.

    Reduction Reactions: The primary product is the corresponding amine derivative.

Scientific Research Applications

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biological Research: It is employed in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.

    Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)thiophene: Lacks the phthalimidomethyl group, making it less versatile in certain synthetic applications.

    5-(Phthalimidomethyl)thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

    Thiophene-S,S-dioxide: An oxidized derivative with different electronic properties, used primarily in organic electronics.

Uniqueness

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is unique due to the presence of both bromomethyl and phthalimidomethyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2-[[5-(bromomethyl)thiophen-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZITBUKQUYRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407737
Record name 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166888-26-2
Record name 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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